2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide
CAS No.:
Cat. No.: VC16381006
Molecular Formula: C20H16Cl2N2O4
Molecular Weight: 419.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16Cl2N2O4 |
|---|---|
| Molecular Weight | 419.3 g/mol |
| IUPAC Name | 2-[(3,4-dichlorophenyl)methylidene]-N,N'-bis(furan-2-ylmethyl)propanediamide |
| Standard InChI | InChI=1S/C20H16Cl2N2O4/c21-17-6-5-13(10-18(17)22)9-16(19(25)23-11-14-3-1-7-27-14)20(26)24-12-15-4-2-8-28-15/h1-10H,11-12H2,(H,23,25)(H,24,26) |
| Standard InChI Key | RVXXKPGCWSBUTO-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CNC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)NCC3=CC=CO3 |
Introduction
2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide is a synthetic organic compound characterized by its complex molecular structure. It features a dichlorobenzylidene moiety and two furan-2-ylmethyl groups attached to a propanediamide backbone. This unique combination of functional groups may contribute to its biological and chemical properties, making it a subject of interest in various scientific fields.
Synthesis Methods
The synthesis of 2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide typically involves multi-step organic reactions. While specific synthesis details are not readily available from reliable sources, similar compounds often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity.
Potential Applications
Compounds with similar structures to 2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide have shown a range of biological activities, including potential therapeutic applications. The presence of chlorine atoms and furan rings may enhance its interaction with biological targets, suggesting potential uses in drug development.
| Potential Application | Rationale |
|---|---|
| Therapeutic Agents | Interaction with biological targets due to unique structure |
| Chemical Research | Study of reactivity and chemical properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume